Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate
Description
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate is a quinoline-based small molecule characterized by a bromo substituent at position 6, a 3,4-dimethoxyphenethylamino group at position 4, and an ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 6-bromo-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-4-29-22(26)17-13-25-18-7-6-15(23)12-16(18)21(17)24-10-9-14-5-8-19(27-2)20(11-14)28-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBUSJBVXKPCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The 4-position of the quinoline ring is then functionalized with the 2-(3,4-dimethoxyphenyl)ethylamino group. This can be done through a nucleophilic substitution reaction using the corresponding amine and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its biological activity. It may exhibit anticancer, antimicrobial, or antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions with the targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogues are compared below:
*Estimated based on structural similarity.
Key Observations :
- Halogen Variations: Bromine at position 6 (common in ) may improve steric bulk and influence binding kinetics, while chlorine () or trifluoromethyl groups () modulate electronic properties and metabolic stability . Amino vs. Hydroxy Groups: The 4-hydroxy analogue () lacks the amino linker, reducing hydrogen-bonding capacity and altering acidity (pKa ~5–6 for phenolic OH vs. ~9–10 for aliphatic NH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
